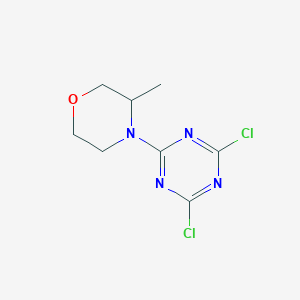![molecular formula C41H79N3O12 B14784599 (8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tulathromycin B is a semi-synthetic macrolide antibiotic, primarily used in veterinary medicine. It is one of the two regio-isomers of tulathromycin, the other being tulathromycin A. Tulathromycin B is known for its efficacy in treating respiratory diseases in livestock, particularly bovine and swine respiratory diseases .
Preparation Methods
The synthesis of tulathromycin B involves several steps, starting from azithromycin A. The process includes protecting the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate, followed by Swern oxidation to form the desired intermediate . Industrial production methods often involve fewer steps and more direct routes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Tulathromycin B undergoes various chemical reactions, including:
Oxidation: Swern oxidation is used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its amine groups.
Reduction: Reduction reactions can be used to modify its functional groups.
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and Swern reagents for oxidation . The major products formed from these reactions are intermediates that lead to the final tulathromycin B structure .
Scientific Research Applications
Tulathromycin B has a wide range of applications in scientific research:
Mechanism of Action
Tulathromycin B exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the translocation process necessary for peptide chain elongation, leading to bacterial cell death . The molecular targets include bacterial ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Tulathromycin B is unique among macrolides due to its triamilide structure, which includes three amine groups . Similar compounds include:
Erythromycin: A 14-membered ring macrolide.
Azithromycin: A 15-membered ring macrolide.
Tylosin: A 16-membered ring macrolide.
Tulathromycin B’s unique structure provides it with a longer duration of action and higher efficacy against certain bacterial pathogens compared to these similar compounds .
Properties
Molecular Formula |
C41H79N3O12 |
|---|---|
Molecular Weight |
806.1 g/mol |
IUPAC Name |
(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-,41+/m1/s1 |
InChI Key |
JEBMHQVCOAWRCT-CCZJVYANSA-N |
Isomeric SMILES |
CCCNC[C@@]1(C(OC(C[C@@]1(C)OC)OC2C(C([C@](CC(CNC(C(OC(=O)C2C)[C@@](C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
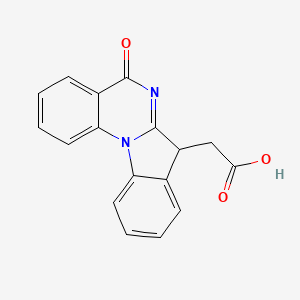
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
![3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B14784526.png)
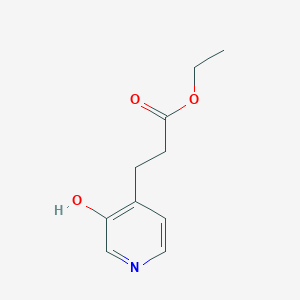
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
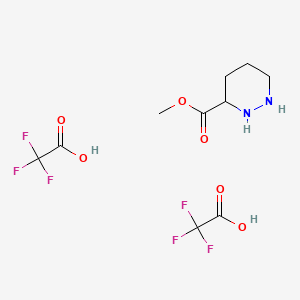
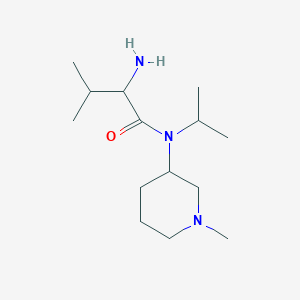
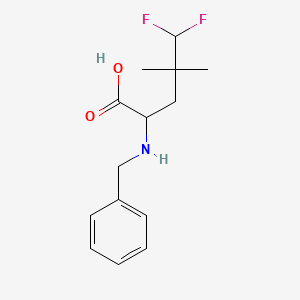

![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
